molecular formula C7H8O3 B135415 3,5-Dihydroxybenzyl alcohol CAS No. 29654-55-5

3,5-Dihydroxybenzyl alcohol

Cat. No. B135415
CAS RN: 29654-55-5
M. Wt: 140.14 g/mol
InChI Key: NGYYFWGABVVEPL-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyl alcohol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a dihydroxybenzyl alcohol derivative, which is a type of phenolic compound. The research on this compound spans from its synthesis to its role in biological systems and its physical and chemical properties.

Synthesis Analysis

The synthesis of 3,5-dihydroxybenzyl alcohol has been improved from 3,5-dihydroxybenzoic acid through a process involving esterification, acylation, and reduction by lithium aluminium hydride, with a reported total yield of 76% . This method is noted for its industrial economic benefits and lack of environmental pollution. Other research has focused on the synthesis of related compounds, such as 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which involve reactions with 3-ethoxy-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of 3,5-dihydroxybenzyl alcohol and its derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized triazolone derivatives mentioned earlier were characterized using elemental analyses and IR, 1H-NMR, 13C-NMR, and UV spectral data . Additionally, DFT calculations have been performed on methoxybenzyl alcohol radical cations to understand the structural changes under different pH conditions .

Chemical Reactions Analysis

The chemical reactivity of 3,5-dihydroxybenzyl alcohol has been explored in different contexts. One study reported the oxidation of a similar compound, 3,4-dihydroxybenzyl alcohol, by mushroom tyrosinase and phenoloxidase from cockroaches, which is a key step in the tanning of the cockroach ootheca . Another study investigated the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers, which form aggregates through intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dihydroxybenzyl alcohol derivatives have been studied, including their acidity in non-aqueous solvents. Potentiometric titrations with tetrabutylammonium hydroxide were used to determine the pKa values of the synthesized triazolone derivatives in various solvents . The aggregation behavior of dendritic polymers based on 3,5-dihydroxybenzyl alcohol was also analyzed using dynamic light scattering and transmission electron microscopy, revealing that the size of the aggregates depends on the generation number of the dendrimers .

Scientific Research Applications

Natural Constituent in Algae

3,5-Dihydroxybenzyl alcohol has been reported as a natural constituent in various species of algae. For instance, it has been identified in Odonthalia dentata and Rhodomela confervoides, with its presence indicating potential ecological roles and biochemical pathways in these organisms (Craigie & Gruenig, 1967).

Polymer Aggregation and Encapsulation

Research shows the aggregation behavior of 3,5-dihydroxybenzyl alcohol-based dendritic polymers through hydrogen bonding. These polymers can encapsulate dyes, offering potential applications in materials science and drug delivery systems (Bourrier et al., 2004).

Synthesis Technique

An improved synthesis technique for 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid has been developed, offering a more efficient and environmentally friendly method for producing this compound (He, 2001).

Antifouling and Antimicrobial Properties

Studies have shown that derivatives of 3,5-dihydroxybenzyl alcohol, such as 3-chloro-2,5-dihydroxybenzyl alcohol, possess strong antifouling and antimicrobial properties. These properties are particularly effective against marine bacteria and larvae, suggesting potential applications in marine biotechnology (Kwong et al., 2006).

Inhibition of DNA Topoisomerases

Research indicates that 3,5-dihydroxybenzyl alcohol isolated from Reynoutria japonica exhibits potent inhibitory activity against DNA topoisomerase I and II. This suggests potential therapeutic applications in cancer treatment (Hwangbo et al., 2012).

Anti-Platelet Aggregation

Dihydroxybenzyl alcohol extracted from Gastrodia elata Blume has been studied for its anti-platelet aggregation properties, both in vitro and in vivo. This finding indicates its potential use in cardiovascular disease prevention and treatment (Ying-yin, 2014).

Chemical Ecology in Algae

3,5-Dihydroxybenzyl alcohol plays a role in the chemical ecology of red algae. Its varying content in different parts of algae and under different environmental conditions suggests a role in the organism's adaptation and defense mechanisms (Phillips & Towers, 1982).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

3,5-Dihydroxybenzyl alcohol is a promising compound in the field of dendrimer synthesis . Its use as a building block for dendritic polyether macromolecules suggests potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

5-(hydroxymethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYFWGABVVEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129371-31-9
Record name 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129371-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183830
Record name Benzyl alcohol, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzyl alcohol

CAS RN

29654-55-5
Record name 3,5-Dihydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29654-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)resorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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